Cas no 1375302-41-2 (4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline)
4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline
- 4-Bromo-8-fluoro-6-trifluoromethylquinoline
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- Inchi: 1S/C10H4BrF4N/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)10(13,14)15/h1-4H
- InChI Key: UPPOSBLUBDMDNK-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C2C(=CC(C(F)(F)F)=CC2=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 258
- Topological Polar Surface Area: 12.9
4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B120825-250mg |
4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline |
1375302-41-2 | 250mg |
$ 495.00 | 2022-06-07 | ||
| TRC | B120825-500mg |
4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline |
1375302-41-2 | 500mg |
$ 825.00 | 2022-06-07 |
4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline
4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline (CAS No. 1375302-41-2): A Versatile Fluorinated Quinoline Derivative
4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline (CAS 1375302-41-2) is a highly specialized fluorinated quinoline derivative that has gained significant attention in pharmaceutical and materials science research. This compound belongs to the class of halogenated heterocycles, which are known for their unique electronic properties and broad applications in medicinal chemistry. The presence of multiple halogen atoms (bromine and fluorine) along with the trifluoromethyl group makes this molecule particularly interesting for drug discovery and advanced material development.
The molecular structure of 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline features a quinoline core substituted with three distinct functional groups: a bromine atom at position 4, a fluorine atom at position 8, and a CF3 group at position 6. This specific substitution pattern creates a unique electronic environment that influences the compound's reactivity, solubility, and biological activity. Researchers are particularly interested in how these substituents affect the molecule's hydrogen bonding capacity and lipophilicity, which are crucial parameters in drug design.
In pharmaceutical research, 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline serves as a valuable building block for the synthesis of more complex molecules. The bromine atom at position 4 provides an excellent site for cross-coupling reactions, allowing chemists to introduce various aryl or heteroaryl groups through Suzuki, Stille, or Buchwald-Hartwig reactions. The fluorine atom enhances metabolic stability, while the trifluoromethyl group can significantly improve a compound's binding affinity to biological targets. These features make it particularly relevant in the development of kinase inhibitors and antimicrobial agents.
The compound's applications extend beyond pharmaceuticals. In materials science, 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline has shown promise in the development of organic electronic materials. The electron-withdrawing nature of the fluorine and CF3 groups makes it suitable for creating n-type semiconductors and electron-transport materials used in OLEDs and organic photovoltaic devices. Recent studies have explored its potential in creating fluorescent probes for sensing applications, taking advantage of the quinoline core's inherent luminescent properties.
Synthetic approaches to 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline typically involve multi-step sequences starting from commercially available quinoline precursors. Modern methods emphasize regioselective halogenation and trifluoromethylation strategies to achieve the desired substitution pattern. Recent advancements in flow chemistry and catalytic trifluoromethylation have improved the efficiency of its synthesis, making it more accessible to researchers. The compound's stability under various conditions makes it suitable for diverse chemical transformations and storage requirements.
From a commercial perspective, the demand for 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline has been steadily increasing, particularly from pharmaceutical companies engaged in drug discovery programs. Its CAS number (1375302-41-2) serves as a unique identifier in chemical databases and procurement systems. Suppliers typically offer this compound with high purity (often >97%) and provide detailed spectroscopic data (NMR, MS) for quality verification. Proper handling requires standard laboratory safety measures, though it doesn't fall under special regulatory categories.
Environmental and toxicological studies on 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline are ongoing, with preliminary data suggesting it requires standard laboratory precautions. Researchers are particularly interested in understanding the metabolic fate of this compound and its derivatives in biological systems. The presence of fluorine atoms makes it subject to investigations regarding fluorine-specific metabolism, an area of growing importance in medicinal chemistry.
Future research directions for 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline include exploring its potential in catalysis as a ligand for transition metals, developing novel antiviral compounds based on its scaffold, and investigating its photophysical properties for advanced material applications. The compound's versatility ensures it will remain relevant in multiple scientific disciplines, from medicinal chemistry to materials engineering.
For researchers working with 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline, proper characterization techniques are essential. Standard analytical methods include HPLC purity analysis, 1H/13C NMR spectroscopy, and mass spectrometry. The compound's stability under various conditions should be verified for specific applications, especially when used in high-temperature reactions or biological assays. Proper storage in cool, dry conditions away from strong oxidizers is recommended to maintain its integrity over time.
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